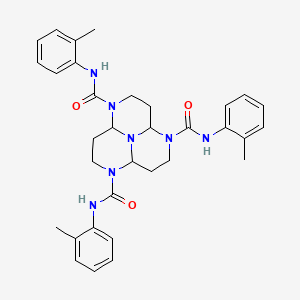
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- is a complex organic compound with the molecular formula C9H18N4This compound is characterized by the presence of multiple nitrogen atoms within its ring structure, making it a subject of interest for researchers in chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- involves multiple steps, typically starting with the preparation of the core tetraazaphenalene structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dodecahydro-1,4,7,9b-tetraazaphenalene: A structurally similar compound with different functional groups.
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene: Another related compound with methyl groups instead of o-tolylcarbamoyl groups
Uniqueness
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- is unique due to its specific functional groups and the resulting properties.
Properties
CAS No. |
74039-53-5 |
|---|---|
Molecular Formula |
C33H39N7O3 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
2-N,6-N,10-N-tris(2-methylphenyl)-2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane-2,6,10-tricarboxamide |
InChI |
InChI=1S/C33H39N7O3/c1-22-10-4-7-13-25(22)34-31(41)37-19-16-29-39(33(43)36-27-15-9-6-12-24(27)3)21-18-30-38(20-17-28(37)40(29)30)32(42)35-26-14-8-5-11-23(26)2/h4-15,28-30H,16-21H2,1-3H3,(H,34,41)(H,35,42)(H,36,43) |
InChI Key |
IUIBHKRGLQORCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC3N(CCC4N3C2CCN4C(=O)NC5=CC=CC=C5C)C(=O)NC6=CC=CC=C6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















